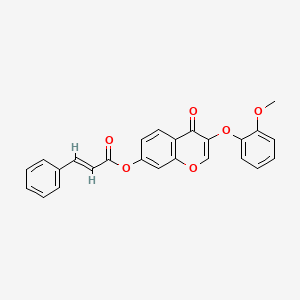
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate is a sophisticated synthetic compound Structurally, it features a chromenone core linked to a cinnamate moiety via an ether linkage, showcasing intricate chemical architecture
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate typically involves the following steps:
Preparation of Chromenone Core: : The synthesis begins with the formation of the chromenone core, typically through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Etherification: : The chromenone core undergoes an etherification reaction with 2-methoxyphenol in the presence of a base like potassium carbonate, producing 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-ol.
Cinnamoylation: : The hydroxyl group of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-ol is then esterified with cinnamoyl chloride, utilizing a base like pyridine or triethylamine to yield the target compound.
Industrial Production Methods
In an industrial setting, these reactions are scaled up using batch or continuous flow reactors. The choice of solvent, temperature control, and purification steps, like recrystallization or chromatography, are optimized for large-scale production to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate participates in various chemical reactions, including:
Oxidation: : The cinnamate moiety can undergo oxidative cleavage.
Reduction: : Reduction of the carbonyl group on the chromenone core can produce hydroxy derivatives.
Substitution: : Nucleophilic substitution can occur at reactive positions on the chromenone core or the cinnamate side chain.
Common Reagents and Conditions
Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry solvents such as tetrahydrofuran.
Substitution: : Employs nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: : Forms carboxylic acids or aldehydes from the cleavage of the cinnamate moiety.
Reduction: : Produces alcohols from the reduction of the carbonyl group.
Substitution: : Generates various substituted chromenone derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate finds diverse applications:
Chemistry: : Used as a building block in organic synthesis and material science for creating novel polymers.
Biology: : Acts as a molecular probe in studying biological systems due to its fluorescent properties.
Medicine: : Investigated for its potential anti-inflammatory, antioxidant, and anticancer activities.
Industry: : Utilized in the formulation of specialty chemicals, such as UV absorbers in sunscreens or dyes in textile industries.
作用機序
The compound exerts its effects primarily through interactions with cellular proteins and nucleic acids. Its mechanism of action involves:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways Involved: : Modulation of signaling pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Compared to other chromenone and cinnamate derivatives, 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate stands out due to its combined properties of both groups.
Similar Compounds
Chromenone derivatives like coumarin and flavonoids.
Cinnamate derivatives like ethyl cinnamate and ferulic acid.
Uniqueness: : The presence of both a chromenone core and a cinnamate side chain imparts unique photophysical properties and biological activities, making it a versatile compound for multiple applications.
This compound not only offers significant chemical intrigue but also holds promise for various practical applications, from advanced materials to potential therapeutic agents.
特性
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O6/c1-28-20-9-5-6-10-21(20)31-23-16-29-22-15-18(12-13-19(22)25(23)27)30-24(26)14-11-17-7-3-2-4-8-17/h2-16H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLGXEIPGBSGGK-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-7-(3-methylbenzyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2986049.png)
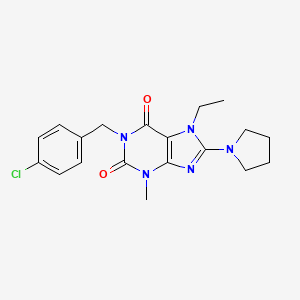
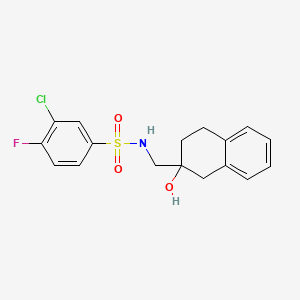
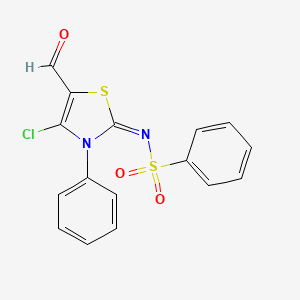
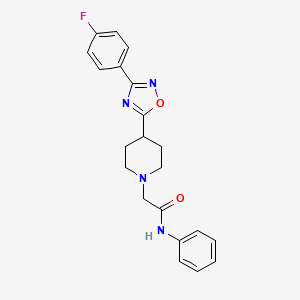
![6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2986055.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)
![3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2986058.png)

![7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2986065.png)
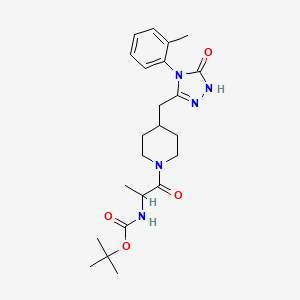
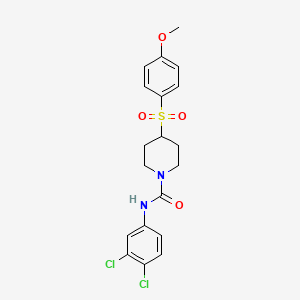
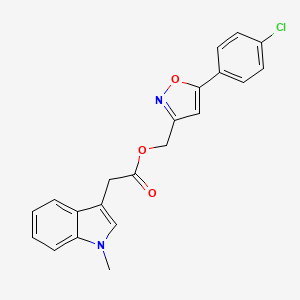
![ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2986070.png)
